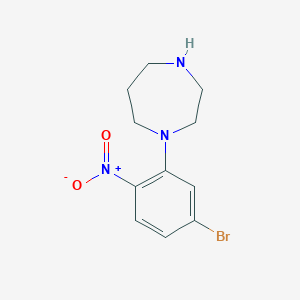![molecular formula C7H7BN2O2S B12079814 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- CAS No. 2225175-40-4](/img/structure/B12079814.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- is a compound that features a boronic acid group attached to a thienyl ring, which is further substituted with an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- typically involves the formation of the imidazole and thienyl rings followed by the introduction of the boronic acid group. One common method involves the reaction of 4-bromo-2-thienylboronic acid with 1H-imidazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with the reaction mixture being heated to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole and thienyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazole or thienyl rings .
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, sensors, and catalysts.
Wirkmechanismus
The mechanism of action of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indazole-5-boronic acid
- 1H-Benzimidazol-4-ylboronic acid
- 1H-Imidazol-4-ylboronic acid
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- is unique due to the presence of both the imidazole and thienyl rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
2225175-40-4 |
|---|---|
Molekularformel |
C7H7BN2O2S |
Molekulargewicht |
194.02 g/mol |
IUPAC-Name |
(4-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H |
InChI-Schlüssel |
MUSUKBJFPJASNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)N2C=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


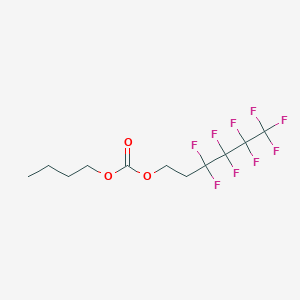
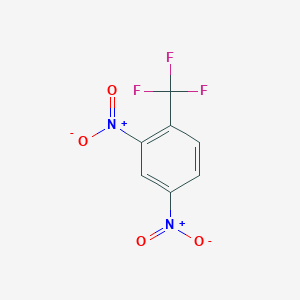

![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)
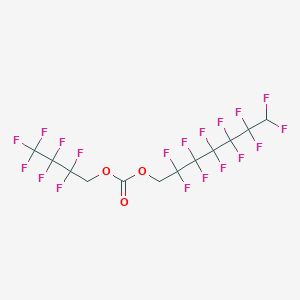
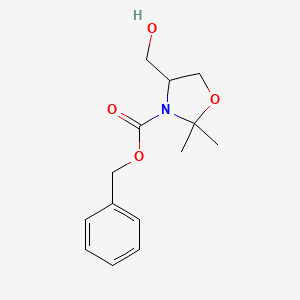
![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)



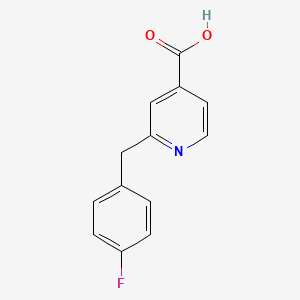
![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
